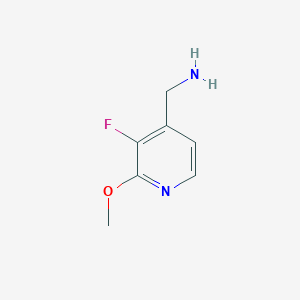
(3-Fluoro-2-methoxypyridin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-2-methoxypyridin-4-yl)methanamine is a chemical compound with the molecular formula C7H9FN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-methoxypyridin-4-yl)methanamine typically involves the introduction of a fluoro group and a methoxy group onto the pyridine ring, followed by the addition of a methanamine group. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with a fluorinating agent, followed by methoxylation and subsequent amination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-2-methoxypyridin-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Fluoro-2-methoxypyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorinated and methoxylated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the design and synthesis of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it suitable for various applications.
Wirkmechanismus
The mechanism of action of (3-Fluoro-2-methoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Fluoro-4-methoxypyridin-2-yl)methanamine
- (4-Fluoro-3-methoxypyridin-2-amine)
- (3-Fluoro-6-methoxypyridin-2-yl)methanamine
Uniqueness
(3-Fluoro-2-methoxypyridin-4-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring. The position of the fluoro and methoxy groups can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H9FN2O |
|---|---|
Molekulargewicht |
156.16 g/mol |
IUPAC-Name |
(3-fluoro-2-methoxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C7H9FN2O/c1-11-7-6(8)5(4-9)2-3-10-7/h2-3H,4,9H2,1H3 |
InChI-Schlüssel |
URGBOFWKZLLWPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)
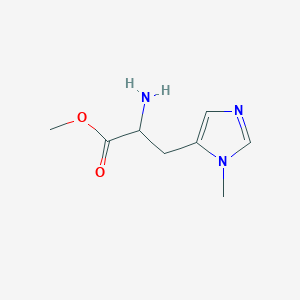

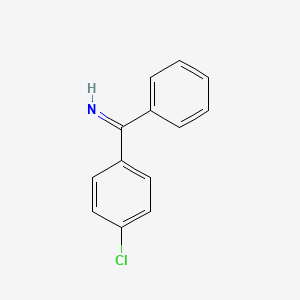
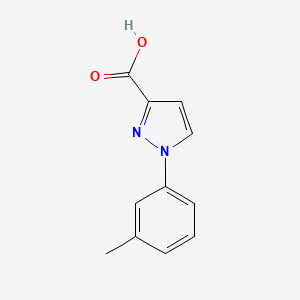

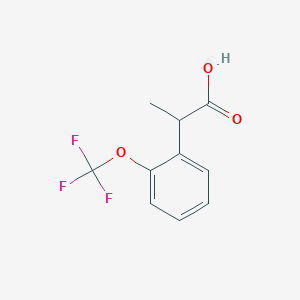
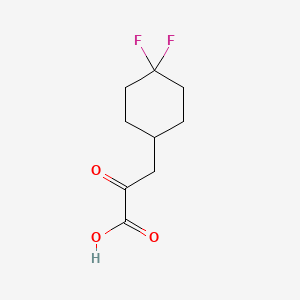

![2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B13537917.png)
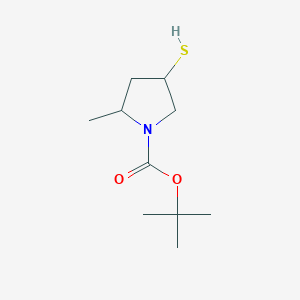

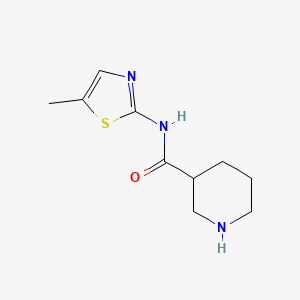
![3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}piperidine-2,6-dione](/img/structure/B13537947.png)
